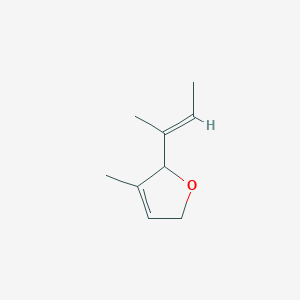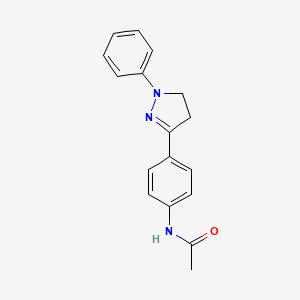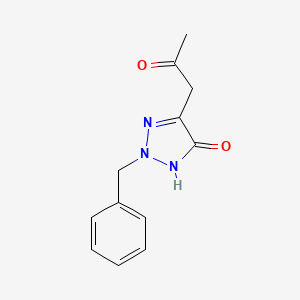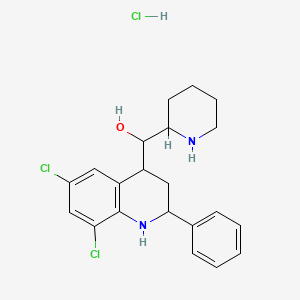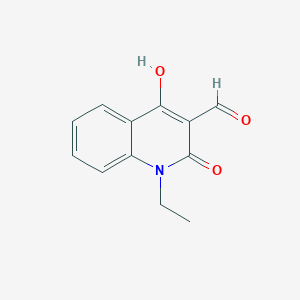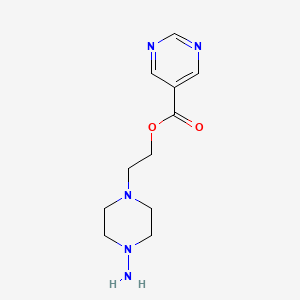![molecular formula C22H30N2 B15212721 5-Propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine CAS No. 98495-17-1](/img/structure/B15212721.png)
5-Propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine is an organic compound with the molecular formula C22H30N2 It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a propyl group and a phenyl ring that is further substituted with a trans-4-propylcyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The introduction of the propyl group and the phenyl ring can be achieved through nucleophilic substitution reactions. The trans-4-propylcyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using a suitable cyclohexyl derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl groups, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl ring, potentially leading to the formation of dihydropyrimidine derivatives or reduced phenyl derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, organometallic reagents, or nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Propyl alcohols, propyl aldehydes, or propyl carboxylic acids.
Reduction Products: Dihydropyrimidine derivatives or reduced phenyl derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Propyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as liquid crystals, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-Propyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
- 5-Butyl-2-(4-(trans-4-butylcyclohexyl)phenyl)pyrimidine
- 5-Pentyl-2-(4-(trans-4-pentylcyclohexyl)phenyl)pyrimidine
- 5-Hexyl-2-(4-(trans-4-hexylcyclohexyl)phenyl)pyrimidine
Comparison: 5-Propyl-2-(4-(trans-4-propylcyclohexyl)phenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Compared to its analogs with different alkyl chain lengths, it may exhibit different solubility, melting point, and biological activity. The presence of the trans-4-propylcyclohexyl group also influences its conformational flexibility and interaction with molecular targets.
Eigenschaften
CAS-Nummer |
98495-17-1 |
|---|---|
Molekularformel |
C22H30N2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
5-propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine |
InChI |
InChI=1S/C22H30N2/c1-3-5-17-7-9-19(10-8-17)20-11-13-21(14-12-20)22-23-15-18(6-4-2)16-24-22/h11-17,19H,3-10H2,1-2H3 |
InChI-Schlüssel |
UQCKRCVGOWCERF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC=C(C=N3)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


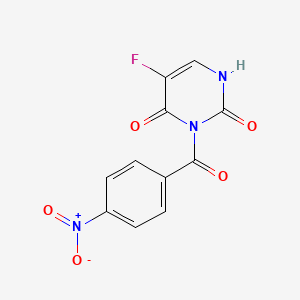
![Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)-](/img/structure/B15212647.png)
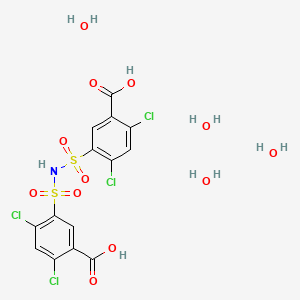
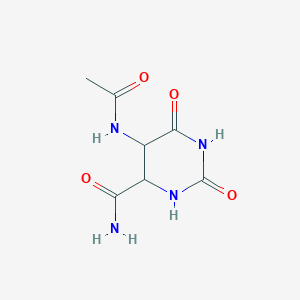
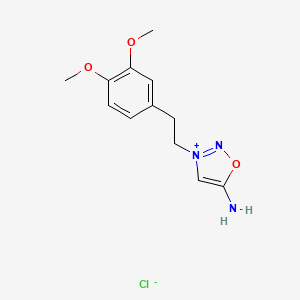
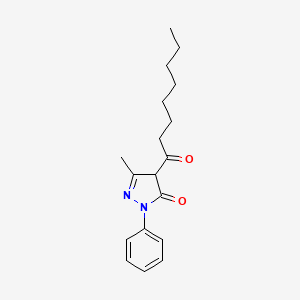
![8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B15212690.png)
